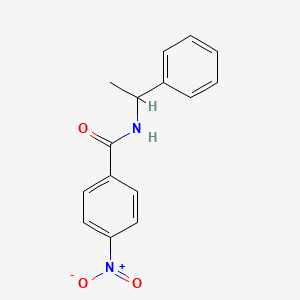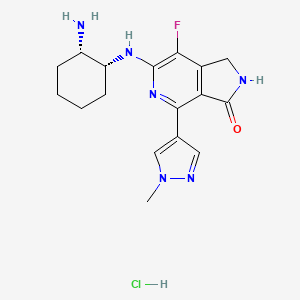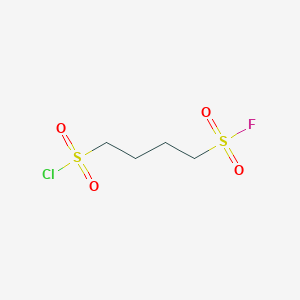
4-nitro-N-(1-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-N-(1-phenylethyl)benzamide is a chemical compound with the molecular formula C15H14N2O3 . It has an average mass of 270.283 Da and a monoisotopic mass of 270.100433 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a nitro group at the 4-position and a phenylethyl group attached to the nitrogen atom .科学的研究の応用
Antitumor Applications
4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a compound closely related to 4-nitro-N-(1-phenylethyl)benzamide, has been explored as a promising antitumor agent. Its in vitro and in vivo antitumor activities have been investigated, demonstrating potential in cancer treatment research (Santos et al., 2013).
Corrosion Inhibition
N-Phenyl-benzamide derivatives, including those with a nitro substituent, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in preventing the acidic corrosion of mild steel. Their inhibitory behavior depends on the electron-withdrawing and electron-releasing effects of their substituents (Mishra et al., 2018).
Crystal Structure Analysis
Research on the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, which shares structural similarities with this compound, provides insights into the arrangement of nitro groups and the formation of intramolecular hydrogen bonds. This contributes to a better understanding of the structural properties of similar benzamide derivatives (Saeed et al., 2008).
Material Science Applications
This compound derivatives have been used in the synthesis of poly(arylene ether amide)s with specific properties like high molecular weight and glass transition temperatures. These polymers are notable for their solubility in common organic solvents and their ability to form transparent films, making them useful in material science applications (Lee & Kim, 2002).
Antimicrobial and Anticonvulsant Activities
Benzamide derivatives, including those structurally related to this compound, have shown potential in antimicrobial and anticonvulsant applications. Their activities against various microorganisms and in controlling convulsions highlight their therapeutic potential in these areas (Ertan et al., 2007) (Clark & Davenport, 1987).
Synthesis and Characterization of Novel Compounds
Research into the synthesis of new N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, including nitrophenyl derivatives, has been conducted. This includes their characterization and evaluation for antibacterial, antifungal, and antiproliferative activities, providing insights into their potential therapeutic applications (Kumar et al., 2012).
Computational Studies
Computational studies have been performed on derivatives of this compound to understand their vibrational frequencies and hyperpolarizability. This research provides valuable information for future studies in non-linear optics and other applications (Yohannan et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, 4-Nitro-N-(2-phenylethyl)benzamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes .
特性
IUPAC Name |
4-nitro-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-11(12-5-3-2-4-6-12)16-15(18)13-7-9-14(10-8-13)17(19)20/h2-11H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYXPKYOAAGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698631.png)

![2-cyclohexyl-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2698633.png)
![1-(4-chlorophenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2698634.png)
![2-chloro-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide](/img/structure/B2698635.png)

![6-Chloro-7-methylimidazo[1,2-b]pyridazine](/img/structure/B2698638.png)
![1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2698639.png)
![9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)
methanone](/img/structure/B2698647.png)
![1-(2-methoxyethyl)-3,9-dimethyl-7-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2698648.png)
![6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2698651.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2698653.png)